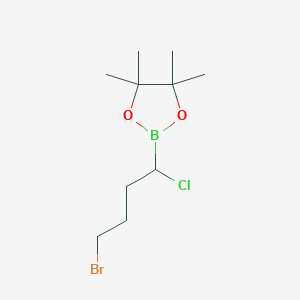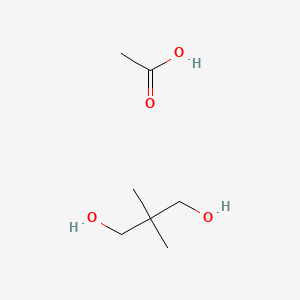
Acetic acid;2,2-dimethylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2,2-dimethylpropane-1,3-diol, also known as neopentyl glycol, is an organic compound with the molecular formula C5H12O2. It is a colorless, hygroscopic crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in the synthesis of polyesters, paints, lubricants, and plasticizers due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This reaction produces hydroxypivaldehyde as an intermediate, which can then be converted to neopentyl glycol through either a Cannizzaro reaction with excess formaldehyde or by hydrogenation using palladium on carbon .
Industrial Production Methods: The industrial production of neopentyl glycol involves the same synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions: Neopentyl glycol undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with inorganic acids and carboxylic acids to form esters and water. It can also be converted to aldehydes or acids by oxidizing agents .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reactions with carboxylic acids and inorganic acids are common.
Major Products:
Esters: Formed by reaction with carboxylic acids.
Aldehydes and Acids: Produced through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Neopentyl glycol is used in various scientific research applications due to its versatility:
Chemistry: It is used in the synthesis of polyesters, cyclic carbonates, and boronic acid esters.
Biology: It serves as a protecting group for carbonyl compounds in biochemical research.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is a key component in the production of paints, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of neopentyl glycol involves its ability to form stable cyclic derivatives, which makes it an excellent protecting group for carbonyl compounds. This stability is due to the Thorpe-Ingold effect, which favors the formation of five-membered rings. The compound’s molecular targets include carbonyl groups in organic molecules, where it forms acetals and ketals to protect these functional groups during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Pentaerythritol: Another polyol used in the synthesis of polyesters and alkyd resins.
Trimethylolpropane: Used in the production of coatings, adhesives, and sealants.
Trimethylolethane: Similar applications in the production of resins and plasticizers.
Uniqueness: Neopentyl glycol is unique due to its high thermal stability and resistance to hydrolysis, making it particularly valuable in applications requiring durability and longevity. Its ability to form stable cyclic derivatives also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
117756-41-9 |
|---|---|
Molekularformel |
C7H16O4 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
acetic acid;2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C5H12O2.C2H4O2/c1-5(2,3-6)4-7;1-2(3)4/h6-7H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
AMAIUVVQEKFSED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


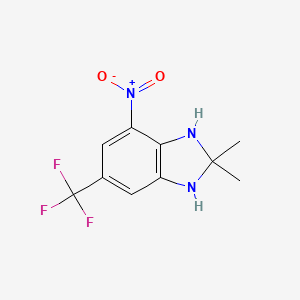
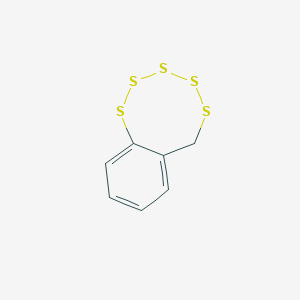

![2-Furancarboxaldehyde, 5-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B14288850.png)
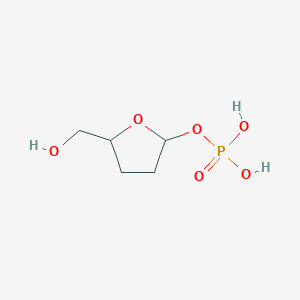
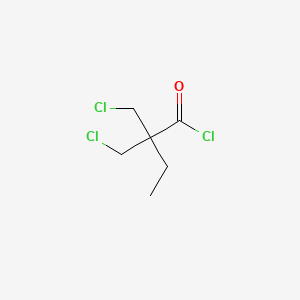
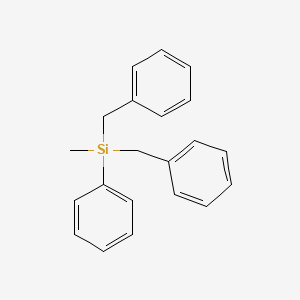
![N-[(Naphthalen-1-yl)methyl]nonanamide](/img/structure/B14288863.png)
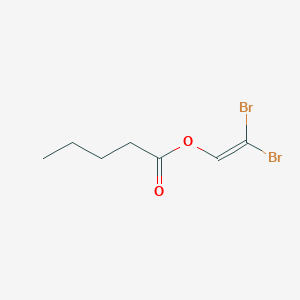
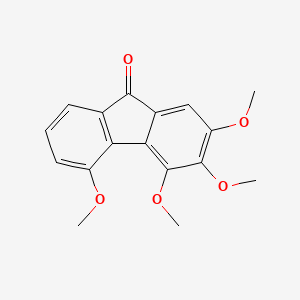
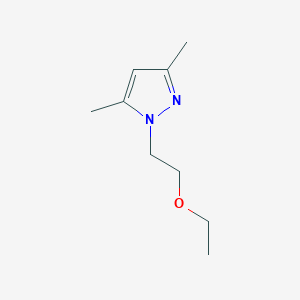
![N~1~-[2-(Bis{4-[bis(trifluoromethyl)amino]phenyl}amino)phenyl]-N~1~-{4-[bis(trifluoromethyl)amino]phenyl}-N~4~,N~4~-bis(trifluoromethyl)cyclohexa-2,5-diene-1,4-bis(iminium) diperchlorate](/img/structure/B14288904.png)

